molecular formula C22H26N6O2 B11188406 5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899213-34-4

5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11188406
CAS No.: 899213-34-4
M. Wt: 406.5 g/mol
InChI Key: SMVHVHMXYHUPLT-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. Subsequent steps involve the introduction of the amino group, the dimethylphenyl group, and the mesitylamino group through various substitution and coupling reactions. Common reagents used in these reactions include copper catalysts, organic solvents, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and can be used in various assays and experiments to study its biological effects.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic applications. Triazole derivatives are known for their pharmacological properties, and this compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,3-triazole-4-carboxamides
  • 5-amino-1,2,3-triazoles
  • N-aryl triazoles

Uniqueness

What sets 5-amino-N-(3,5-dimethylphenyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

899213-34-4

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O2/c1-12-6-13(2)10-17(9-12)24-22(30)20-21(23)28(27-26-20)11-18(29)25-19-15(4)7-14(3)8-16(19)5/h6-10H,11,23H2,1-5H3,(H,24,30)(H,25,29)

InChI Key

SMVHVHMXYHUPLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3C)C)C)N)C

Origin of Product

United States

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